4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to an indole moiety via a chlorophenyl group. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; conditionspolar aprotic solvents like dimethyl sulfoxide.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Compounds with an indole moiety, which exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- is unique due to its specific combination of a quinazolinone core and an indole moiety linked via a chlorophenyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
88514-42-5 |
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Molecular Formula |
C23H16ClN3O |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16ClN3O/c24-16-11-9-15(10-12-16)22-19(17-5-1-4-8-21(17)26-22)13-27-14-25-20-7-3-2-6-18(20)23(27)28/h1-12,14,26H,13H2 |
InChI Key |
PZVIKHHHSSCICY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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